Methyldioxy, fluoro-
CAS No.: 119437-63-7
Cat. No.: VC19138655
Molecular Formula: CH3FO2
Molecular Weight: 66.032 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119437-63-7 |
|---|---|
| Molecular Formula | CH3FO2 |
| Molecular Weight | 66.032 g/mol |
| IUPAC Name | fluoro(hydroperoxy)methane |
| Standard InChI | InChI=1S/CH3FO2/c2-1-4-3/h3H,1H2 |
| Standard InChI Key | KVPQKZULEXOIOK-UHFFFAOYSA-N |
| Canonical SMILES | C(OO)F |
Introduction
Chemical Identification and Structural Characteristics
Methyl fluoroacetate (CAS 453-18-9) is formally designated as the methyl ester of fluoroacetic acid, with the molecular formula . Its structure comprises a fluorine atom adjacent to an acetate group bonded to a methyl ester (Fig. 1) . The compound exists as a colorless, odorless liquid at standard temperature and pressure, contributing to its historical use as a stealth toxin .
Physicochemical properties include a boiling point of and a density of . Nuclear magnetic resonance (NMR) spectra confirm the deshielding effect of the fluorine atom on neighboring protons, with characteristic shifts observed at for the methyl ester group and for the fluorinated methylene group .
Historical Development and Synthesis Methods
Early Synthesis and Military Applications
First synthesized in 1896 by Frédéric Swarts via silver fluoride-mediated halogen exchange with methyl iodoacetate, MFA gained prominence during World War II as a candidate chemical weapon . Its odorless nature and high toxicity made it ideal for contaminating water supplies, with production scaling in multiple nations by 1945 .
Modern Synthetic Protocols
Contemporary synthesis employs phase-transfer catalysis (PTC) to enhance reaction efficiency (Table 1):
Table 1: Optimized Synthesis Conditions for Methyl Fluoroacetate
| Parameter | Specification |
|---|---|
| Catalyst | Tetrabutylammonium bromide |
| Solvent System | Dimethylformamide/Acetamide (1.5:1) |
| Temperature Range | |
| Fluoride Source | Potassium Fluoride (KF) |
| Yield | 68-72% |
The reaction mechanism proceeds through nucleophilic displacement, where fluoride ions attack methyl chloroacetate under PTC conditions . Catalyst selection critically influences reaction kinetics, with tetraalkylammonium salts providing optimal interfacial activity .
Toxicological Profile and Biochemical Mechanisms
Acute Toxicity Pathways
MFA exerts lethality through fluoroacetate's inhibition of the citric acid cycle. Upon metabolic hydrolysis to fluoroacetic acid, the compound irreversibly binds to aconitase, blocking ATP production . Rodent studies demonstrate an oral of , with pulmonary edema and cardiac arrest as primary terminal events .
Chronic Exposure Risks
Fluoride retention studies reveal dose-dependent accumulation in bone tissue, with fractional retention rates reaching 55% in pediatric populations at intake levels exceeding . Occupational exposure limits are set at over 8 hours, reflecting the compound's potent neurotoxicity .
Industrial Applications and Regulatory Status
Rodenticide Formulations
Despite its toxicity, MFA remains licensed for vertebrate pest control in contained agricultural systems. Formulations typically combine MFA (2-5% w/w) with bittering agents like denatonium benzoate to prevent accidental ingestion .
Chemical Warfare Precursors
MFA's derivatives, including fluorosulfonate esters, were investigated as binary weapon components. Methyl fluorosulfonate (FSOOCH), while less electrophilic than triflate analogs, demonstrates acute inhalation toxicity () through pulmonary surfactant inactivation .
Environmental Fate and Degradation
Hydrolysis studies indicate moderate environmental persistence, with aqueous half-lives of 14-28 days at pH 7. Microbial degradation via defluorinase enzymes occurs in soil systems, producing nontoxic glycolate derivatives . Atmospheric oxidation pathways generate trifluoroacetic acid, a persistent organic pollutant with known phytotoxic effects .
Analytical Detection Methods
Chromatographic Techniques
Gas chromatography-mass spectrometry (GC-MS) using DB-5MS columns provides detection limits of in aqueous matrices. Characteristic fragmentation patterns include m/z 45 (COOCH) and m/z 33 (FCH) .
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectra show strong absorption at (C=O stretch) and (C-F vibration), enabling nondestructive analysis of contaminated materials .
Comparative Analysis with Structural Analogs
Methyl Fluorosulfonate (Magic Methyl):
-
Higher volatility () than MFA
-
Reacts exothermically with nucleophiles
Fluoroacetic Acid:
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